7-Hydroxy-3-(4-hydroxyphenyl)-5-methyl-4H-chromen-4-one
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Overview
Description
4’,7-Dihydroxy-5-methylisoflavone is a naturally occurring isoflavone, a type of flavonoid, which is found in various plants Isoflavones are known for their diverse biological activities and potential health benefits
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,7-Dihydroxy-5-methylisoflavone typically involves several steps starting from readily available precursors. One common method involves the use of 4-chromenone as a starting material. The synthesis includes chemoselective 1,4-reduction of 4-chromenone and selective deprotection of 3-benzylidene-4-chromanone containing a C7-benzyloxy group . Thin-layer chromatography is often used to monitor the progress of the reaction .
Industrial Production Methods
Industrial production methods for 4’,7-Dihydroxy-5-methylisoflavone are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’,7-Dihydroxy-5-methylisoflavone undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4’,7-Dihydroxy-5-methylisoflavone has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of isoflavones.
Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: It is being investigated for its potential role in cancer prevention and treatment, as well as its effects on cardiovascular health.
Mechanism of Action
The mechanism of action of 4’,7-Dihydroxy-5-methylisoflavone involves its interaction with various molecular targets and pathways. It acts as a selective agonist at estrogen receptor-beta (ER-β) and may have chemopreventive efficacy against certain types of cancer . It also interacts with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, which is involved in the regulation of glucose and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Genistein: Another isoflavone with similar estrogenic activity.
Daidzein: Known for its antioxidant properties.
Biochanin A: Similar in structure and function, with additional methoxy groups.
Uniqueness
4’,7-Dihydroxy-5-methylisoflavone is unique due to its specific hydroxyl and methyl group positions, which confer distinct biological activities and chemical reactivity. Its selective agonism at ER-β and interaction with PPAR-gamma highlight its potential therapeutic applications .
Properties
CAS No. |
62845-21-0 |
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Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-5-methylchromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-9-6-12(18)7-14-15(9)16(19)13(8-20-14)10-2-4-11(17)5-3-10/h2-8,17-18H,1H3 |
InChI Key |
ZFXNZUXWWQPTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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